2-(4-Chloro-3-methoxyphenyl)propan-2-ol 2-(4-Chloro-3-methoxyphenyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18243670
InChI: InChI=1S/C10H13ClO2/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6,12H,1-3H3
SMILES:
Molecular Formula: C10H13ClO2
Molecular Weight: 200.66 g/mol

2-(4-Chloro-3-methoxyphenyl)propan-2-ol

CAS No.:

Cat. No.: VC18243670

Molecular Formula: C10H13ClO2

Molecular Weight: 200.66 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-3-methoxyphenyl)propan-2-ol -

Specification

Molecular Formula C10H13ClO2
Molecular Weight 200.66 g/mol
IUPAC Name 2-(4-chloro-3-methoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C10H13ClO2/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6,12H,1-3H3
Standard InChI Key KFWICWKJCMVGNQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC(=C(C=C1)Cl)OC)O

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s core structure consists of a propane backbone with a hydroxyl group (-OH) at the second carbon and a 4-chloro-3-methoxyphenyl substituent. The chlorine atom (electron-withdrawing) and methoxy group (electron-donating) create a push-pull electronic environment on the aromatic ring, modulating resonance effects and charge distribution. This interplay impacts the compound’s solubility, stability, and reactivity.

Key structural features:

  • Tertiary alcohol: The hydroxyl group on a tertiary carbon reduces hydrogen-bonding capacity compared to primary or secondary alcohols, increasing hydrophobicity.

  • Substituent positions: The meta-methoxy and para-chloro arrangement directs electrophilic substitution reactions to specific positions on the aromatic ring.

Spectroscopic Characterization

Hypothetical spectroscopic data for 2-(4-Chloro-3-methoxyphenyl)propan-2-ol can be inferred from similar compounds:

TechniquePredicted Signals
¹H NMR- Aromatic protons: δ 6.8–7.4 ppm (multiplet patterns due to substituent effects)
- Methoxy group: δ 3.8 ppm (singlet)
- Tertiary -OH: δ 1.5 ppm (singlet, broad due to exchange)
¹³C NMR- Quaternary C-OH: δ 72–75 ppm
- Aromatic carbons: δ 110–150 ppm (split due to substituents)
IR Spectroscopy- O-H stretch: ~3400 cm⁻¹ (broad)
- C-O (methoxy): ~1250 cm⁻¹

These predictions align with trends observed in tertiary alcohols and substituted aryl compounds .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route involves Grignard reagent addition to 4-chloro-3-methoxyacetophenone:

  • Grignard Formation:
    Methyl magnesium bromide (MeMgBr) reacts with 4-chloro-3-methoxyacetophenone in tetrahydrofuran (THF) at 0°C.

    4-Cl-3-MeO-C₆H₃-CO-CH₃+MeMgBr4-Cl-3-MeO-C₆H₃-C(OMgBr)(CH₃)₂\text{4-Cl-3-MeO-C₆H₃-CO-CH₃} + \text{MeMgBr} \rightarrow \text{4-Cl-3-MeO-C₆H₃-C(OMgBr)(CH₃)₂}
  • Acidic Workup:
    Quenching with ammonium chloride yields the tertiary alcohol:

    4-Cl-3-MeO-C₆H₃-C(OH)(CH₃)₂\text{4-Cl-3-MeO-C₆H₃-C(OH)(CH₃)₂}

Optimization Considerations:

  • Solvent polarity: THF enhances nucleophilicity of the Grignard reagent.

  • Temperature control: Prevents side reactions like enolization.

Industrial Manufacturing

Large-scale production may employ catalytic hydrogenation of 4-chloro-3-methoxyacetophenone using palladium on carbon (Pd/C) under H₂ pressure. This method offers higher yields and scalability:

4-Cl-3-MeO-C₆H₃-CO-CH₃+H₂Pd/C4-Cl-3-MeO-C₆H₃-CH(OH)-CH₃\text{4-Cl-3-MeO-C₆H₃-CO-CH₃} + \text{H₂} \xrightarrow{\text{Pd/C}} \text{4-Cl-3-MeO-C₆H₃-CH(OH)-CH₃}

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Tertiary alcohols resist oxidation under mild conditions. Strong oxidants like KMnO₄/H₂SO₄ may cleave the C-C bond, yielding 4-chloro-3-methoxybenzoic acid.

  • Reduction: Catalytic hydrogenation could reduce the aromatic ring, but the chloro and methoxy groups may direct selectivity.

Electrophilic Aromatic Substitution

The methoxy group’s ortho/para-directing effect and chlorine’s meta-directing influence create competing regiochemical outcomes. For example, nitration may occur at the 5-position (meta to Cl, para to OMe):

4-Cl-3-MeO-C₆H₃-C(OH)(CH₃)₂+HNO₃4-Cl-3-MeO-5-NO₂-C₆H₂-C(OH)(CH₃)₂\text{4-Cl-3-MeO-C₆H₃-C(OH)(CH₃)₂} + \text{HNO₃} \rightarrow \text{4-Cl-3-MeO-5-NO₂-C₆H₂-C(OH)(CH₃)₂}

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